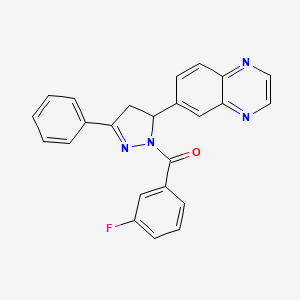

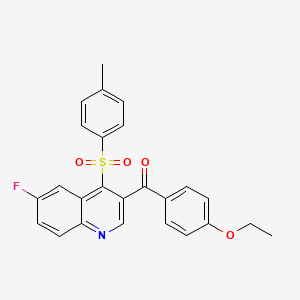

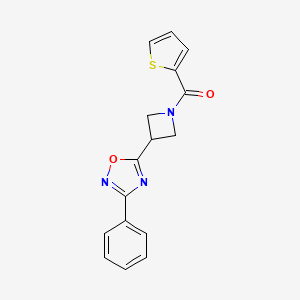

![molecular formula C12H14N2 B2815571 9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 16502-02-6](/img/structure/B2815571.png)

9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Descripción general

Descripción

“9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a member of beta-carbolines . It has been used in the study of neurodegenerative diseases . This compound has also been associated with anti-cancer properties, specifically as a mitotic kinesin inhibitor .

Synthesis Analysis

The synthesis of this compound involves the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

Molecular Structure Analysis

The molecular structure of “9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is based on harmaline, harmine, harmalol, harman or a derivative of those parents .

Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its antiproliferative activity. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells .

Aplicaciones Científicas De Investigación

Anti-Cancer Agents

This compound has been used in the design and synthesis of novel anti-cancer agents . A series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives were designed and synthesized, which showed high anti-tumor activity . These compounds showed moderate to excellent antiproliferative activity against cancer cells .

Alkaloid Synthesis

The compound has been employed in alkaloid synthesis . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in agriculture as pesticides .

Neurodegenerative Diseases

Studies have been conducted using this compound in the context of neurodegenerative diseases . Neurodegenerative diseases are a heterogeneous group of disorders characterized by the progressive degeneration of the structure and function of the nervous system .

Mitotic Kinesin Inhibitor

It has been identified as a mitotic kinesin inhibitor . Kinesins are motor proteins that move along microtubule tracks, which are part of the cell’s cytoskeleton. They play key roles in intracellular transport and cell division .

Molecular Docking and MD Simulations

This compound has been used in molecular docking and molecular dynamics (MD) simulations . These are computational techniques used in drug discovery and molecular biology to study molecular interactions .

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various cellular targets, including enzymes, receptors, and proteins involved in signal transduction .

Mode of Action

For instance, some compounds can inhibit or activate enzymes, modulate receptor activity, or interfere with signal transduction pathways .

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, leading to downstream effects such as cell cycle arrest, apoptosis, or changes in gene expression .

Result of Action

Similar compounds have been found to exhibit anti-tumor activity, suggesting potential cytotoxic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

9-methyl-1,2,3,4-tetrahydropyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-5,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMNLEHELVDDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCNC2)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

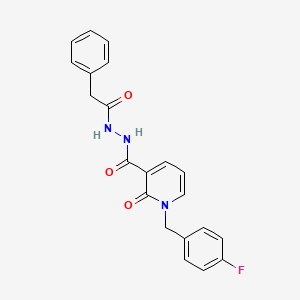

![2-Chloro-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B2815501.png)

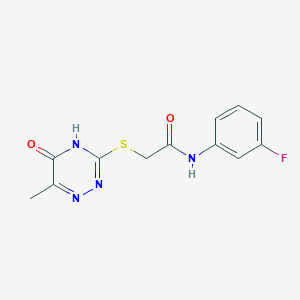

![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2815505.png)

![5-bromo-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2815506.png)

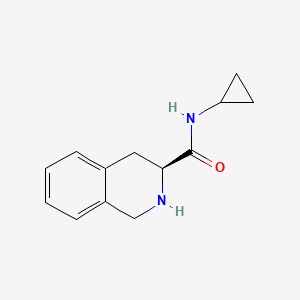

![[4-(Methoxymethyl)thiophen-2-yl]methanamine](/img/structure/B2815509.png)

![3-(4-Chlorophenyl)-5-methyl-7-(4-(2-methylallyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2815511.png)